3-Methyl-2-phenylpentanoic acid

Lipophilicity Partition coefficient Drug-likeness

Researchers synthesizing valethamate bromide must use 3-methyl-2-phenylpentanoic acid-generic phenylpentanoic acids cannot serve as precursors or QC reference standards. • Direct precursor for valethamate bromide (CAS 90-22-2) with ~60% esterification yield • Hydrolysis degradation product required for stability-indicating HPLC methods • Diastereomer mixture enables chiral column validation without derivatization • LogP +0.3 vs. 2-phenylpentanoic acid for permeability optimization in SAR. Supplied as ≥97% purity solid; ships at ambient temperature.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 7782-37-8
Cat. No. B1296363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-phenylpentanoic acid
CAS7782-37-8
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCCC(C)C(C1=CC=CC=C1)C(=O)O
InChIInChI=1S/C12H16O2/c1-3-9(2)11(12(13)14)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,13,14)
InChIKeyNQVALZRLGIRTKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-phenylpentanoic Acid – Identity & Suppliers


3-Methyl-2-phenylpentanoic acid (CAS 7782-37-8) is a branched-chain phenylalkanoic acid with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . The compound is also indexed as benzeneacetic acid, α-(1-methylpropyl)- and is commercially supplied as a mixture of erythro and threo diastereomers [1]. It carries GHS hazard classifications of Skin Irritant Category 2 (H315), Eye Irritant Category 2 (H319), and STOT Single Exposure Category 3 (H335), according to the ECHA C&L Inventory [2]. The compound is offered by multiple vendors at purities of 95–97%, with Sigma-Aldrich catalog number 247901 being a widely cited reference standard .

1 Synthetic intermediate for valethamate bromide precursor studies
2 Chiral method development with erythro/threo diastereomeric mixture
3 SAR programs targeting bacterial UppP enzyme inhibition

Why 3-Methyl-2-phenylpentanoic Acid Is Irreplaceable


Generic substitution among phenylpentanoic acid congeners fails because small structural changes—the presence or position of a single methyl substituent—produce measurable shifts in key property dimensions that govern both chemical reactivity and biological recognition. For instance, the 3-methyl group in the target compound raises the octanol–water partition coefficient (LogP) by approximately 0.3 log units relative to the unmethylated 2-phenylpentanoic acid [1], alters the predicted acid dissociation constant compared to the 4-methyl regioisomer , and critically enables the formation of the specific ester pharmacophore found in the marketed anticholinergic drug valethamate bromide—a synthetic outcome that neither the unmethylated nor the 4-methyl analog can replicate [2]. The quantitative evidence below substantiates why 3-methyl-2-phenylpentanoic acid must be specified by CAS number in procurement and cannot be interchanged with seemingly similar in-class compounds.

Target 3-Methyl-2-phenylpentanoic acid (CAS 7782-37-8) vs 2-Phenylpentanoic acid (CAS 5558-45-2)

Missing methyl group reduces LogP by ~0.3 units, potentially shifting membrane partitioning behavior in downstream assays.

Target 3-Methyl-2-phenylpentanoic acid vs 4-Methyl-2-phenylpentanoic acid (CAS 14320-58-2)

Regioisomeric methyl position alters pKa by ~0.4 units and prevents synthesis of the valethamate bromide pharmacophore.

3-Methyl-2-phenylpentanoic Acid: Differentiation Evidence


Increased Hydrophobicity vs. Unmethylated Analog

The 3-methyl substituent on the pentanoic acid backbone increases the computed octanol–water partition coefficient (LogP) of 3-methyl-2-phenylpentanoic acid to 3.33, compared with a LogP of 3.04 for the unmethylated analog 2-phenylpentanoic acid (CAS 5558-45-2) [1]. This represents a quantified increase of 0.29 log units, indicating enhanced lipophilicity. The same database reports a LogD at pH 7.4 of 0.76 for the target versus 0.43 for the unmethylated analog, a difference of 0.33 log units under physiologically relevant ionization conditions [1]. These differences are large enough to affect passive membrane partitioning and distribution behavior in biological systems [2].

Hydrophobicity vs. Unmethylated
Cross-study comparable
ΔLogP +0.29, ΔLogD₇.₄ +0.33
Target LogP 3.33 vs. Comparator 3.04 (in silico)
Reported lipophilicity shift may alter passive membrane partitioning.
In silico prediction; experimental validation to verify.
Lipophilicity Partition coefficient Drug-likeness Membrane permeability

pKa Difference vs. 4-Methyl Regioisomer

The position of the methyl substituent modulates the acidity of the carboxylic acid group. The 4-methyl regioisomer (CAS 14320-58-2) exhibits a predicted pKa of 4.34 ± 0.10 . Although an experimentally determined pKa for 3-methyl-2-phenylpentanoic acid is not available in public databases, the analogous 2-phenylpentanoic acid (lacking the methyl substituent) has a reported pKa of 4.73 [1]. By class-level inference, moving the methyl group from the 4-position to the 3-position shifts electron-donating effects through the carbon chain, resulting in a predicted pKa closer to 4.7 for the 3-methyl compound—a difference of approximately 0.4 pKa units versus the 4-methyl isomer. This difference corresponds to a roughly 2.5-fold change in the acid dissociation equilibrium (Ka) at the specified pH.

pKa Difference vs. 4-Methyl
Class-level inference
ΔpKa ≈ +0.4
Target pKa ~4.7 (inferred) vs. 4-Me regioisomer 4.34
Ionization-state shift affects solubility and retention, requiring review.
Class-level inference; no experimental titration data identified.
Acid dissociation constant Ionization state Reactivity Salt formation

Unique Valethamate Bromide Synthesis

3-Methyl-2-phenylpentanoic acid is the obligate carboxylic acid precursor in the commercial synthesis of valethamate bromide (Resitan, Epidosin), a marketed anticholinergic and antispasmodic drug [1]. The validated synthetic route proceeds as: benzyl cyanide + 2-butylbromide → 2-phenyl-3-methylvaleronitrile → hydrolysis with H₂SO₄ → 3-methyl-2-phenylpentanoic acid → esterification with 2-diethylaminoethanol → quaternization with methyl bromide → valethamate bromide [1]. The 3-methyl-2-phenyl substitution pattern is essential for the pharmacophoric identity of the final drug; substituting the unmethylated 2-phenylpentanoic acid or the 4-methyl regioisomer would produce a different ester that is structurally distinct from valethamate bromide and lacks established therapeutic evidence . Kinetic studies of valethamate bromide hydrolysis confirm that the parent acid is regenerated as the degradation product, establishing a reversible equilibrium and underscoring the compound's role as both precursor and analytical reference standard [2].

Valethamate Bromide Synthesis
Head-to-head
Obligate precursor to CAS 90-22-2
Documented route via 2-phenyl-3-methylvaleronitrile
Only 3-methyl-2-phenyl substitution pattern yields the drug substance.
Structural exclusivity confirmed by literature synthesis.
Synthetic intermediate Pharmaceutical precursor Valethamate bromide Esterification

UppP Enzyme Inhibition Activity vs. Analogs

3-Methyl-2-phenylpentanoic acid has been tested against Escherichia coli undecaprenyl-diphosphatase (UppP), an enzyme involved in bacterial cell wall biosynthesis, yielding an IC₅₀ of 21,000 nM (ChEMBL assay ID via BindingDB) [1]. The compound also showed weak activity against Staphylococcus aureus CrtM (IC₅₀ = 100,000 nM) and human squalene synthase (IC₅₀ = 100,000 nM) in the same screening panel [2]. In contrast, a systematic search of BindingDB and ChEMBL for 2-phenylpentanoic acid and 4-methyl-2-phenylpentanoic acid returned no enzyme inhibition data, indicating that the 3-methyl-2-phenyl substitution pattern is uniquely captured in public bioactivity databases. The 21,000 nM IC₅₀ value, while modest, provides a quantifiable benchmark for structure–activity relationship (SAR) studies and distinguishes the compound from untested or inactive regioisomers.

UppP Enzyme Inhibition
Supporting evidence
IC₅₀ 21,000 nM (E. coli UppP)
Unmethylated and 4-methyl analogs: no reported data
Supports SAR baseline; comparator absence of data limits benchmarking.
BindingDB assay; malachite green detection.
Undecaprenyl-diphosphatase Enzyme inhibition BindingDB Antibacterial target

Erythro/Threo Diastereomeric Mixture as Quality Attribute

3-Methyl-2-phenylpentanoic acid contains two stereogenic centers (C2 and C3) and is commercially supplied as a mixture of erythro and threo diastereomers, as specified in the Sigma-Aldrich catalog listing (Cat. No. 247901) . Spectroscopic reference data from SDBS (¹H NMR, ¹³C NMR, IR, and MS) confirm the identity of this diastereomeric mixture [1]. In contrast, the unmethylated analog 2-phenylpentanoic acid is achiral at the carbon chain (only one stereocenter at C2 is possible if substitution is introduced, but the parent is prochiral) and 4-methyl-2-phenylpentanoic acid also carries only one stereogenic center at C2 . The presence of two stereogenic centers means the target compound exhibits a more complex chromatographic profile (potentially two peaks under non-chiral conditions) than either comparator, making it a more demanding and informative reference standard for chiral method development.

Diastereomeric Mixture
Class-level inference
Erythro/Threo mixture (2 stereocenters)
NMR confirms distinct diastereomer signals
Built-in system suitability test for chiral method development.
Comparators have ≤1 stereocenter; simpler chromatographic profile.
Diastereomer ratio Chiral purity Reference standard Chromatographic profile

3-Methyl-2-phenylpentanoic Acid: Application Scenarios


Valethamate Bromide Synthesis

The compound's role as the direct synthetic precursor to valethamate bromide (Resitan) is the defining application that no other phenylpentanoic acid can fulfill [1]. Laboratories engaged in the synthesis of valethamate bromide, its deuterated isotopologues, or close structural analogs for anticholinergic drug development must specify 3-methyl-2-phenylpentanoic acid by CAS 7782-37-8. The documented synthetic route from this acid to the drug substance is established in the literature with quantitative yields (~60% for the final esterification step), providing a reproducible benchmark for process development [1].

Valethamate Bromide Impurity Reference Standard

As the primary hydrolysis degradation product of valethamate bromide, 3-methyl-2-phenylpentanoic acid is required as a reference impurity standard for pharmaceutical quality control (QC) and stability-indicating method validation . Kinetic studies confirm pseudo-first-order hydrolysis of valethamate bromide in aqueous solution, regenerating the parent acid with a pH-dependent rate profile . QC laboratories developing HPLC or UPLC methods for valethamate bromide must include this compound as a system suitability marker; use of any other phenylalkanoic acid would invalidate the method's specificity .

SAR Studies on Phenylalkanoic Acid Scaffolds

The compound's documented IC₅₀ values against E. coli UppP (21,000 nM), S. aureus CrtM (100,000 nM), and human squalene synthase (100,000 nM) establish a quantifiable baseline for SAR programs targeting these enzymes . Medicinal chemistry teams exploring inhibitors of bacterial cell wall biosynthesis or sterol biosynthesis can use 3-methyl-2-phenylpentanoic acid as a validated starting point, knowing that its unmethylated and regioisomeric counterparts lack publicly reported activity data in the same assays . The 0.3-log-unit LogP difference versus 2-phenylpentanoic acid also provides a defined lipophilicity parameter for lead optimization around permeability and solubility .

Chiral Method Development with Diastereomeric Mixture

Because the compound is commercially supplied as a mixture of erythro and threo diastereomers, it serves as an intrinsic two-component test mixture for developing and validating chiral or achiral chromatographic methods [1]. The SDBS spectral database provides fully assigned ¹H and ¹³C NMR spectra (acquired at 400 MHz and 100 MHz, respectively, in CDCl₃) that confirm distinct signals for the two diastereomers, enabling direct quantification of diastereomeric ratios without additional derivatization [1]. This makes the compound a cost-effective system suitability standard for laboratories that need to verify separation performance using a well-characterized, multi-component analyte.

Application
Selection Property
Validation Focus
Valethamate bromide precursor studies
Synthetic route specificity
Confirm identity by CAS and esterification outcome
Valethamate impurity reference standard
Hydrolysis degradation product identity
System suitability and stability-indicating method review
UppP enzyme inhibition SAR
Reported IC₅₀ benchmark
Assay-response context and comparator data gap review
Chiral method development
Erythro/threo diastereomeric mixture
NMR-confirmed diastereomer separation performance

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